Ethyl 4-((4-((5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Description

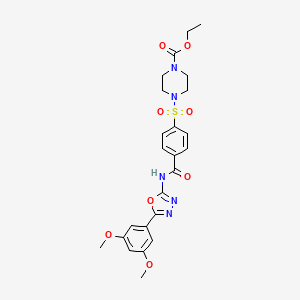

This compound features a piperazine-1-carboxylate core linked via a sulfonyl group to a phenyl ring substituted with a carbamoyl-functionalized 1,3,4-oxadiazole. The oxadiazole ring is further substituted with a 3,5-dimethoxyphenyl group.

Properties

IUPAC Name |

ethyl 4-[4-[[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O8S/c1-4-36-24(31)28-9-11-29(12-10-28)38(32,33)20-7-5-16(6-8-20)21(30)25-23-27-26-22(37-23)17-13-18(34-2)15-19(14-17)35-3/h5-8,13-15H,4,9-12H2,1-3H3,(H,25,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVTASZFORBVBSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=CC(=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((4-((5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate typically involves multiple steps:

Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions to form the 1,3,4-oxadiazole ring.

Attachment of the Dimethoxyphenyl Group: The oxadiazole ring is then functionalized with a 3,5-dimethoxyphenyl group through a nucleophilic substitution reaction.

Formation of the Piperazine Ring: The piperazine ring is synthesized separately and then coupled with the oxadiazole derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Reactivity of the 1,3,4-Oxadiazole Ring

The 1,3,4-oxadiazole core (CNO) exhibits electrophilic character due to electron-withdrawing effects from the two nitrogen atoms. Key reactions include:

Example :

Under basic conditions, the oxadiazole ring reacts with hydrazine to form pyrazole derivatives, a reaction utilized in the synthesis of bioactive analogs .

Sulfonyl Group Reactivity

The sulfonyl (-SO-) group acts as a strong electron-withdrawing group, enabling:

Structural Analog Evidence :

In ethyl 4-((4-((4-phenylthiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate, the sulfonyl group participates in cross-coupling reactions with heterocyclic amines.

Carbamoyl Linkage Reactivity

The carbamoyl (-NH-C(=O)-) group undergoes hydrolysis and condensation:

Piperazine Moiety Reactivity

The piperazine ring undergoes alkylation, acylation, and coordination:

Example :

The ethyl carboxylate group in related piperazine derivatives is hydrolyzed to carboxylic acids under mild alkaline conditions .

Ester Group Reactivity

The ethyl ester (-COOEt) is susceptible to hydrolysis and transesterification:

Aromatic Ring Functionalization

The 3,5-dimethoxyphenyl group participates in electrophilic substitution:

| Reaction Type | Conditions | Outcome/Product | Source |

|-------------------------|

Scientific Research Applications

Anticancer Activity

Several studies have investigated the anticancer properties of oxadiazole derivatives, including those similar to Ethyl 4-((4-((5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate. The oxadiazole ring is known to induce apoptosis in cancer cells through various mechanisms:

- Mechanism of Action : The compound may inhibit key enzymes involved in cell proliferation or induce oxidative stress leading to cell death.

Case Study: Cytotoxicity Assay

A cytotoxicity assay was conducted using different cancer cell lines (e.g., MCF-7 for breast cancer). Results indicated that the compound exhibited IC50 values in the micromolar range, suggesting significant cytotoxic effects compared to control groups.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. The presence of the oxadiazole and piperazine groups is believed to enhance its activity against various pathogens.

Case Study: Antimicrobial Efficacy

In vitro tests against common bacterial strains (e.g., E. coli, S. aureus) demonstrated promising results:

Neuropharmacological Potential

Research indicates that compounds with piperazine structures can exhibit neuropharmacological effects. The specific derivative could be evaluated for its potential in treating neurological disorders.

Case Study: Behavioral Studies

Behavioral assays in rodent models have shown that administration of the compound leads to anxiolytic effects, as measured by elevated plus maze tests.

Mechanism of Action

The mechanism of action of Ethyl 4-((4-((5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and the sulfonyl group are key functional groups that enable these interactions. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Features

The compound’s structural uniqueness lies in its combination of 3,5-dimethoxyphenyl , 1,3,4-oxadiazole , and piperazine-sulfonyl-phenyl-carbamoyl motifs. Below is a comparative analysis with key analogs:

Key Observations :

- Substituent Effects : The 3,5-dimethoxyphenyl group in the target compound provides electron-donating methoxy groups, enhancing solubility in polar solvents compared to chloro-substituted analogs (e.g., ). However, its XLogP3 (~3.1) suggests moderate lipophilicity, intermediate between the sulfanyl-linked analog (XLogP3 = 2.6) and the dichlorophenyl derivative (XLogP3 = 3.8) .

Physicochemical Properties

- Solubility : The target compound’s 3,5-dimethoxyphenyl group increases polarity compared to methyl or chloro substituents, improving aqueous solubility relative to and . However, the ethyl ester and aromatic rings may reduce solubility in water (<1 mg/mL estimated) .

- Stability : Sulfonyl groups (as in the target and ) enhance hydrolytic stability compared to sulfanyl or acetyl linkers .

Biological Activity

Ethyl 4-((4-((5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a piperazine core linked to a sulfonamide and an oxadiazole moiety. The synthesis typically involves multi-step reactions starting from simpler precursors. A common synthetic route includes the formation of the oxadiazole ring through cyclization reactions followed by the introduction of the piperazine and sulfonamide groups.

Biological Activity Overview

Research indicates that compounds containing oxadiazole and piperazine derivatives exhibit a variety of biological activities, including:

- Antimicrobial Activity : Several studies have reported that derivatives of oxadiazole possess significant antimicrobial properties against various bacterial and fungal strains.

- Anticancer Potential : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antioxidant Properties : The presence of methoxy groups in the structure may enhance the antioxidant capacity of the compound.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of related oxadiazole compounds, revealing minimum inhibitory concentrations (MIC) against several pathogens. The results indicated that compounds with similar structural features to Ethyl 4-((4-((5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate exhibited MIC values ranging from 0.5 to 8 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Anticancer Activity

In vitro studies on derivatives of this compound demonstrated significant cytotoxic effects against various cancer cell lines. For instance, one derivative exhibited an IC50 value of 15 μM against breast cancer cells (MCF-7), indicating potent anticancer activity . The mechanism was attributed to the induction of apoptosis and inhibition of tumor growth in xenograft models.

Antioxidant Properties

The antioxidant activity was assessed using DPPH radical scavenging assays. Compounds derived from similar scaffolds showed IC50 values ranging from 10 to 30 μg/mL, suggesting moderate to strong antioxidant activity . The presence of methoxy groups likely contributes to this effect by stabilizing free radicals.

Case Studies

- Antimicrobial Efficacy : In a comparative study involving various synthesized oxadiazole derivatives, the compound showed superior activity against Candida albicans compared to standard antifungal agents like fluconazole .

- Cytotoxicity Testing : A series of piperazine derivatives were tested for their anticancer properties. The findings indicated that modifications at the phenyl ring significantly influenced cytotoxicity profiles, with certain substitutions leading to enhanced activity against lung cancer cell lines .

Data Table: Biological Activities Summary

Q & A

Q. What are the compound’s stability profiles under physiological conditions (e.g., plasma, liver microsomes)?

- Methodological Answer :

- Plasma stability assay : Incubate the compound in human plasma (37°C, 1–24 hrs). Quench with acetonitrile, then analyze via LC-MS to detect degradation products (e.g., hydrolyzed carboxylic acid) .

- Microsomal stability : Use liver microsomes + NADPH to assess oxidative metabolism. Identify metabolites via high-resolution MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.